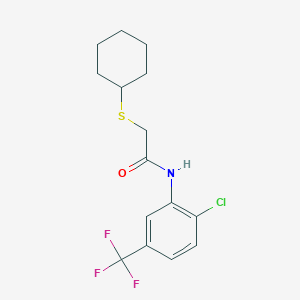

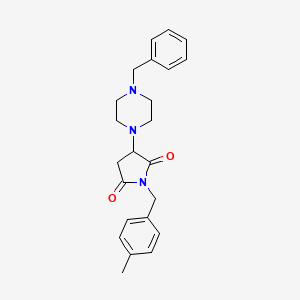

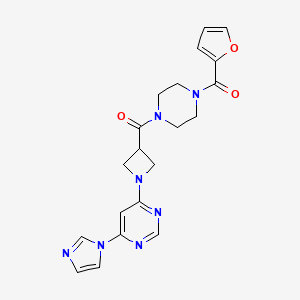

![molecular formula C22H22F3N5O4S2 B2686893 N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide CAS No. 317328-63-5](/img/structure/B2686893.png)

N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a triazole ring, a trifluoromethyl group, a morpholine ring, and a sulfonamide group. These groups are common in many pharmaceuticals and agrochemicals due to their reactivity and the properties they confer to molecules .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles. The trifluoromethyl group could potentially undergo reactions with strong bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications

Neurokinin-1 Receptor Antagonism

A study by Harrison et al. (2001) developed a high affinity, orally active neurokinin-1 (h-NK1) receptor antagonist, showcasing significant efficacy in pre-clinical tests for emesis and depression. This compound demonstrates the potential therapeutic application of structurally related compounds in addressing clinical conditions associated with the NK1 receptor, such as depression and vomiting (Harrison et al., 2001).

Chemical Modification for Agricultural Applications

Collins, Hughes, and Johnson (2000) investigated chemical modifications of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, leading to derivatives with potential agricultural applications. Their work elucidates the chemical versatility of triazinones and their derivatives, underscoring the potential for creating novel compounds with specific applications in agriculture (Collins, Hughes, & Johnson, 2000).

Herbicidal Activities

Research by Luo et al. (2008) focused on designing novel triazolinone derivatives with significant herbicidal activities. They identified a compound with promising efficacy as a post-emergent herbicide for controlling broadleaf weeds in rice fields, highlighting the role of triazolinone and its derivatives in developing new herbicides (Luo et al., 2008).

Antimicrobial and Antituberculosis Studies

Chitra et al. (2011) synthesized a series of 3-heteroarylthioquinoline derivatives and evaluated their in vitro activity against Mycobacterium tuberculosis. Their findings revealed compounds with significant activity against MTB, suggesting the potential of similar structures in developing antituberculosis agents (Chitra et al., 2011).

Anticancer Properties

Zyabrev et al. (2022) conducted a study on a series of 4-arylsulfonyl-1,3-oxazoles, evaluating their anticancer activities against various cancer cell lines. Their research offers insights into the development of new compounds with potential anticancer properties, highlighting the significance of sulfonamide derivatives in therapeutic applications (Zyabrev et al., 2022).

Future Directions

properties

IUPAC Name |

N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N5O4S2/c1-35-21-28-27-19(30(21)17-4-2-3-16(13-17)22(23,24)25)14-26-20(31)15-5-7-18(8-6-15)36(32,33)29-9-11-34-12-10-29/h2-8,13H,9-12,14H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZPQSIYVLNPTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(1-propyl-1H-pyrazol-3-YL)methyl]amine](/img/structure/B2686812.png)

![2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2686822.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2686823.png)

![N-benzyl-N-(cyanomethyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2686832.png)